molecular formula C22H10Cl2N2O4 B12552876 2,2'-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) CAS No. 148935-95-9

2,2'-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione)

Cat. No.: B12552876
CAS No.: 148935-95-9
M. Wt: 437.2 g/mol
InChI Key: HMMAGCDJVLOIIQ-UHFFFAOYSA-N
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Description

2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is a synthetic organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,3-phenylenediamine with 4-chlorophthalic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,3-Phenylene)bis(4-bromo-1H-isoindole-1,3(2H)-dione)
  • 2,2’-(1,3-Phenylene)bis(4-fluoro-1H-isoindole-1,3(2H)-dione)
  • 2,2’-(1,3-Phenylene)bis(4-methyl-1H-isoindole-1,3(2H)-dione)

Uniqueness

2,2’-(1,3-Phenylene)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is unique due to the presence of chloro groups, which can influence its reactivity and properties. The chloro groups can participate in various substitution reactions, making this compound a versatile intermediate for the synthesis of other derivatives.

Properties

CAS No.

148935-95-9

Molecular Formula

C22H10Cl2N2O4

Molecular Weight

437.2 g/mol

IUPAC Name

4-chloro-2-[3-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C22H10Cl2N2O4/c23-15-8-2-6-13-17(15)21(29)25(19(13)27)11-4-1-5-12(10-11)26-20(28)14-7-3-9-16(24)18(14)22(26)30/h1-10H

InChI Key

HMMAGCDJVLOIIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl)N4C(=O)C5=C(C4=O)C(=CC=C5)Cl

Origin of Product

United States

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